2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate
Overview
Description
Scientific Research Applications
Anticancer Research
2-Chloroethyl carbamates have been studied for their potential as anticancer agents. For instance, (2-chloroethyl)nitrosocarbamates were synthesized as possible alkylating agents for cancer treatment. These compounds showed significant activity in vitro against various human tumor cell lines, indicating their potential in anticancer therapy (Reynolds et al., 2000).
Prodrug Development
Carbamates of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated as prodrugs for treating Pneumocystis carinii pneumonia (PCP). The study revealed that certain carbamates in this series had the best anti-PCP activity, demonstrating the utility of carbamates as prodrugs (Rahmathullah et al., 1999).
Biochemical Studies
Studies have explored the biochemical properties of carbamate compounds. For instance, the synthesis and evaluation of various (2-chloroethyl)nitrosocarbamates have been conducted. These studies help understand the biochemical behavior and potential therapeutic applications of such compounds (Reynolds et al., 2000).
Pharmacological Potential
Research has also focused on the synthesis of carbamate analogs and their evaluation against various diseases. This includes the development of carbamate analogs of amsacrine, which are distinguished by their cytotoxicity towards non-cycling cells, indicating their potential in cancer pharmacology (Turnbull et al., 1999).
Metabolic Studies
Some studies have investigated the metabolism of related carbamate compounds in biological systems. Understanding the metabolic pathways of these compounds can provide insights into their pharmacokinetics and potential therapeutic applications (Kanamori et al., 2002).
Mechanism of Action
The mechanism of action for 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate is not specified in the search results. The mechanism of action would likely depend on the specific application of the compound, such as its use in pharmaceuticals or agrochemicals.
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloroethyl carbamate, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s reasonable to assume that similar precautions should be taken when handling 2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate.
Properties
IUPAC Name |
2-chloroethyl N-(4-acetamido-3-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-8(16)14-10-4-3-9(7-11(10)18-2)15-12(17)19-6-5-13/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGRNIJBPSDPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)OCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193293 | |
Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206077-95-3 | |
Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206077-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroethyl N-[4-(acetylamino)-3-methoxyphenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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